1-Tert-butoxy-4-fluoro-2-nitrobenzene

Overview

Description

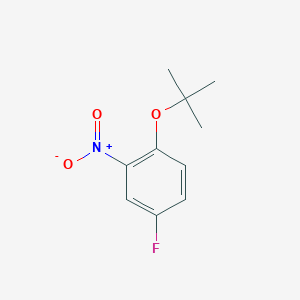

1-Tert-butoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the fluoro group at the fourth position, and the tert-butoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butoxy-4-fluoro-2-nitrobenzene can be synthesized through oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . The reaction typically involves the use of tert-butyl alcohol and potassium tert-butoxide as reagents, with the reaction being carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium alkoxides, amines, and other nucleophiles in solvents like THF.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Substituted nitrobenzenes with various functional groups replacing the nitro group.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

1-Tert-butoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Materials Science: Used in the preparation of advanced materials with specific properties, such as electronic materials and polymers.

Mechanism of Action

The mechanism of action of 1-tert-butoxy-4-fluoro-2-nitrobenzene in chemical reactions involves the formation of a deprotonated σH adduct during nucleophilic aromatic substitution . This intermediate can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to the reactivity of the nitro and fluoro groups on the aromatic ring.

Comparison with Similar Compounds

1-Tert-butoxy-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

1-Tert-butoxy-4-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

1-Tert-butoxy-4-chloro-2-nitrobenzene: Similar structure but with a chloro group instead of a fluoro group.

1-Tert-butoxy-4-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Biological Activity

1-Tert-butoxy-4-fluoro-2-nitrobenzene (CAS No. 142596-59-6) is an organic compound that features a tert-butoxy group, a fluoro group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The tert-butoxy group enhances the solubility and stability of the compound, while the nitro and fluoro groups contribute to its reactivity and biological properties.

Common Synthetic Route:

- Starting Materials : 4-fluoro-2-nitrophenol and tert-butanol.

- Reagents : Potassium carbonate as a base in a solvent like dimethyl sulfoxide (DMSO).

- Procedure : The reaction is conducted under reflux conditions to facilitate the nucleophilic substitution, followed by purification through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The fluoro group enhances binding affinity to certain receptors, while the nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.

Biological Activity

This compound has been investigated for various biological activities:

Enzyme Inhibition

Research indicates that this compound exhibits inhibition against specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Receptor Binding

The compound's structure allows it to bind effectively to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis. Studies have indicated its effectiveness in modulating the activity of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the inhibitory effects on cytochrome P450 enzymes; demonstrated significant reduction in enzymatic activity at concentrations above 10 µM. |

| Study 2 | Assessed receptor binding affinity; showed high selectivity for certain GPCR subtypes with IC50 values ranging from 5 to 15 µM. |

| Study 3 | Evaluated cytotoxicity against cancer cell lines; exhibited dose-dependent cytotoxic effects with an IC50 of approximately 20 µM against MCF-7 breast cancer cells. |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Fluoro Group : Enhances lipophilicity and receptor binding.

- Nitro Group : Increases reactivity towards nucleophiles and may contribute to oxidative stress mechanisms.

- Tert-butoxy Group : Improves solubility and stability in biological environments.

Properties

IUPAC Name |

4-fluoro-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-10(2,3)15-9-5-4-7(11)6-8(9)12(13)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGDTWBHCUOVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470501 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142596-59-6 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.